molecular formula C9H16ClNO B1308718 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone CAS No. 33681-23-1

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Cat. No.: B1308718
CAS No.: 33681-23-1
M. Wt: 189.68 g/mol
InChI Key: ALKATUXKHCBMPD-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone is a chloroethanone derivative featuring a piperidine ring substituted with methyl groups at the 2 and 6 positions. Piperidine derivatives are critical in medicinal chemistry due to their prevalence in natural products and pharmaceuticals, often exhibiting antimicrobial, antiviral, and antifungal activities . The chloroethanone moiety (-COCH2Cl) enhances electrophilicity, making the compound a versatile intermediate in organic synthesis. Its crystallographic data (e.g., triclinic system, space group P1) and molecular conformation are influenced by steric and electronic effects of the methyl substituents, as observed in related structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves the reaction of 2,6-dimethylpiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and receptor-ligand interactions .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Structural and Crystallographic Comparison

Compound Name Substituents on Piperidine Molecular Formula Crystal System Unit Cell Volume (ų) Reference ID
2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone 2,6-dimethyl C9H16ClNO Triclinic (P1) 907.45
2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone 3,3-dimethyl; 2,6-diphenyl C21H24ClNO Triclinic (P1) 907.45
2-Chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone 3-methyl; 2,6-diphenyl C20H22ClNO Monoclinic 1799.3
2-Chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)ethanone 3-ethyl; 2,6-diphenyl C21H24ClNO Triclinic (P1) 1749.2

Key Observations :

  • Steric Effects : Bulky substituents (e.g., diphenyl groups) increase molecular volume and alter crystal packing. The 3,3-dimethyl analog shares the same unit cell volume as the 2,6-dimethyl parent compound, suggesting similar steric constraints despite differing substitution patterns.
  • Electronic Effects : Phenyl groups enhance π-π stacking interactions, whereas methyl/ethyl groups primarily influence steric hindrance and lipophilicity.

Key Observations :

  • Piperidine vs. Heteroaromatic Cores: Piperidine-based compounds exhibit broad-spectrum antimicrobial activity, while indole derivatives (e.g., the 7-methoxyindole analog ) are intermediates for antimalarials. Phenothiazine derivatives target neurological pathways due to their planar aromatic systems.
  • Substituent Impact : Diphenyl-substituted piperidines show enhanced antifungal activity compared to alkyl-substituted analogs, likely due to improved hydrophobic interactions with target enzymes.

Biological Activity

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone is a synthetic compound notable for its unique structural features, including a chloro group and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies.

  • Molecular Formula : C9_9H16_{16}ClN O
  • Molecular Weight : 189.68 g/mol
  • Structure : The compound features a chloroacetyl moiety attached to a 2,6-dimethylpiperidine, which influences its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

1. Neuropharmacological Effects

Piperidine derivatives are often explored for their ability to modulate neurotransmitter systems. Research indicates that this compound may exhibit antidepressant-like effects by influencing serotonin and norepinephrine pathways. Studies have shown that compounds with similar piperidine structures can enhance mood and cognitive function by acting on these neurotransmitters.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Chloro-1-piperidin-1-ylethanoneC9_9H12_{12}ClN OSimpler structure without methyl groups
3-Chloro-N-(4-fluorophenyl)piperidin-4-oneC13_13H14_{14}ClN OContains a phenyl group; different biological activities
2-Chloro-N-methylpyrrolidin-1-oneC8_8H14_{14}ClN OPyrrolidine ring instead of piperidine

The distinct substitution pattern on the piperidine ring in this compound contributes to its unique biological profile compared to these related compounds.

Study on Antidepressant Activity

A study published in Frontiers in Pharmacology explored the antidepressant effects of piperidine derivatives, including this compound. The results indicated significant improvements in behavioral tests indicative of antidepressant activity in animal models. The compound's ability to increase serotonin levels was highlighted as a potential mechanism .

Antimicrobial Evaluation

In another study focused on antimicrobial activity, this compound was tested against various bacterial strains. The compound demonstrated effective inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone?

Answer: The compound is typically synthesized via nucleophilic substitution, where 2-chloroacetyl chloride reacts with 2,6-dimethylpiperidine under controlled conditions. A biphasic system (e.g., dry acetone and potassium carbonate) at 60°C facilitates efficient alkylation . Post-synthesis, purification via column chromatography or recrystallization is recommended. Purity validation using HPLC (e.g., >95% purity with retention time consistency) and spectroscopic techniques (¹H/¹³C NMR) is critical to confirm structural integrity .

Q. How can X-ray crystallography and computational modeling be employed to resolve the compound’s structural ambiguities?

Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software is standard for resolving bond lengths, angles, and torsional conformations . For example, the piperidine ring’s chair conformation and chloroethanone substituent orientation can be validated via ORTEP-generated ellipsoid models . Computational tools like DFT (Density Functional Theory) optimize geometry and predict electrostatic potential surfaces, aiding in reconciling experimental and theoretical data .

Q. What safety protocols are essential when handling this compound?

Answer: Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or dermal contact. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention if irritation persists . Store in airtight containers away from oxidizers, and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be addressed?

Answer: Contradictions may arise from dynamic effects (e.g., solvent-induced conformational changes in NMR vs. static crystal structures). High-resolution mass spectrometry (HRMS) and variable-temperature NMR can detect rotational barriers or polymorphism . For crystallographic outliers, refining displacement parameters with SHELXL’s TWIN or HKLF5 commands improves accuracy in twinned or disordered crystals .

Q. What strategies predict the compound’s pharmacological activity based on its piperidine scaffold?

Answer: Piperidine derivatives exhibit bioactivity via interactions with enzymes (e.g., HDAC inhibition) or receptors . Molecular docking (AutoDock Vina) against target proteins (e.g., histone deacetylases) and ADMET profiling (SwissADME) can prioritize in vitro testing. For example, substituent effects (chloro vs. methyl groups) on binding affinity are quantifiable via free-energy perturbation (FEP) simulations .

Q. How are anomalous IR or NMR peaks interpreted for derivatives of this compound?

Answer: Unexpected IR stretches (e.g., ~1700 cm⁻¹) may indicate keto-enol tautomerism, validated by deuterium exchange experiments in NMR . For ¹³C NMR, deshielding of the carbonyl carbon (δ ~200 ppm) confirms electronic effects from the chloro substituent. LC-MS/MS fragmentation patterns help identify degradation products or byproducts .

Properties

IUPAC Name

2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-7-4-3-5-8(2)11(7)9(12)6-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKATUXKHCBMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403550
Record name 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33681-23-1
Record name 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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